molecular formula C27H33N5O2S2 B1192472 CCT245731

CCT245731

货号: B1192472
分子量: 523.71
InChI 键: VNLYZNJIAWQBIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT245731 is a chemically synthesized compound initially investigated as an inactive structural analogue of class I phosphatidylinositol 3-kinase (PI3K) inhibitors, such as pictilisib. It was developed to serve as a negative control in preclinical studies evaluating the synergistic effects of PI3K inhibitors in combination therapies. This lack of efficacy underscores its role as a tool compound for isolating PI3K-specific mechanisms in experimental settings. While its exact structural modifications remain undisclosed in public literature, its designation as an "inactive analogue" suggests targeted alterations to critical functional groups or binding domains that impair PI3K inhibition .

属性

分子式

C27H33N5O2S2

分子量

523.71

IUPAC 名称

2-(1H-Indazol-4-yl)-4-(4-methylpiperidin-1-yl)-6-((4-(methylsulfonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C27H33N5O2S2/c1-17-10-12-32(13-11-17)27-25-24(29-26(30-27)21-4-3-5-23-22(21)16-28-31-23)15-19(35-25)14-18-6-8-20(9-7-18)36(2,33)34/h3-5,15-18,20H,6-14H2,1-2H3,(H,28,31)

InChI 键

VNLYZNJIAWQBIZ-UHFFFAOYSA-N

SMILES

O=S(C1CCC(CC2=CC3=NC(C4=CC=CC5=C4C=NN5)=NC(N6CCC(C)CC6)=C3S2)CC1)(C)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CCT-245731;  CCT 245731;  CCT245731

产品来源

United States

相似化合物的比较

CCT245731 vs. Pictilisib (GDC-0941)

Pictilisib, a potent class I PI3K inhibitor, serves as the primary active counterpart to this compound. Key differences include:

Parameter This compound Pictilisib
Target Activity Inactive analogue Potent PI3K inhibitor (IC₅₀ < 10 nM)
Synergy with MEK Inhibition No synergy (CI = 1.241 ± 0.146) Strong synergy (CI = 0.305 ± 0.026)
Role in Studies Negative control Therapeutic candidate
Mechanistic Validation Confirms PI3K-specific effects Validates PI3K-MEK pathway crosstalk

This compound vs. Other PI3K Inactive Analogues

For example:

  • SAR (Structure-Activity Relationship) Modifications: Minor structural changes (e.g., substituent removal or steric hindrance introduction) disrupt PI3K binding.

Functional Comparisons with Broader PI3K Inhibitors

Mechanistic Specificity

This compound’s inactivity highlights the importance of specific molecular interactions for PI3K inhibition. For instance:

  • Binding Affinity : Pictilisib binds to the ATP-binding pocket of PI3Kα, while this compound likely fails to engage critical residues (e.g., Lys802 or Trp780) due to structural alterations .

Therapeutic Utility

Compound Therapeutic Potential Limitations
This compound Tool compound for mechanistic studies No intrinsic antitumor activity
Pictilisib Phase II clinical trials (e.g., breast cancer) Dose-limiting toxicities (hyperglycemia, rash)

Key Experimental Data

Study This compound Findings Pictilisib Findings
HCT116 Cell Viability EC₅₀ > 10 µM (no standalone effect) EC₅₀ = 0.2 µM (single-agent activity)
Combination with Cobimetinib CI = 1.241 ± 0.146 (additive) CI = 0.305 ± 0.026 (synergistic)
Downstream Signaling No phospho-AKT reduction >70% phospho-AKT suppression

Implications for Drug Development

  • Negative Controls : this compound validates target specificity in PI3K inhibitor studies, reducing false-positive interpretations .
  • Structural Insights : Inactive analogues guide SAR optimization to mitigate toxicity while retaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT245731
Reactant of Route 2
Reactant of Route 2
CCT245731

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。